molecular formula C27H27N5O4S B2439887 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-68-6

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2439887
CAS RN: 887222-68-6
M. Wt: 517.6
InChI Key: IDLOAVSAPRQCHT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H27N5O4S and its molecular weight is 517.6. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Applications

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, due to its structural similarity with Hoechst 33258, a known DNA minor groove binder, may have applications in DNA interaction studies. Hoechst 33258 is widely used as a fluorescent DNA stain and has applications in chromosome and nuclear staining, and DNA content analysis in plant cell biology. The Hoechst derivatives, including potential analogs of the compound , have also found uses in radioprotection and as topoisomerase inhibitors, providing a basis for rational drug design and molecular investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Serotonin Receptor Interaction

Although not directly related to the compound , studies on similar structures, like aripiprazole, which impacts the 5-HT1A serotoninergic system, provide insights into how analogous compounds may interact with neuroreceptors. These compounds are used to understand neurological pathways and develop therapeutic interventions for psychiatric disorders (Lerond et al., 2013).

Heterocyclic Chemistry and Drug Synthesis

The compound belongs to a class of chemicals involved in heterocyclic chemistry, significant in drug design due to the structural diversity and biological activity they offer. The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles lead to the formation of a wide range of biologically active compounds. This includes amides, pyrrolones, benzofurans, and other heterocyclic structures, showing the potential for the parent compound to serve as a precursor or an active agent in pharmacological applications (Kamneva et al., 2018).

Bioactive Compound Synthesis

Furanyl- or thienyl-substituted compounds, to which the compound is structurally related, play a prominent role in drug design. They are crucial structural units in bioactive molecules, especially in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. The impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities shows the potential for the compound to be part of bioactive compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Biological Activities of 1,2,4-Triazole Derivatives

The compound's thiazolo[3,2-b][1,2,4]triazol moiety is part of the 1,2,4-triazole family, known for a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This highlights the compound's potential for inclusion in new pharmacological agents targeting these activities (Ohloblina, 2022).

properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-34-20-10-8-19(9-11-20)30-12-14-31(15-13-30)23(18-5-3-6-21(17-18)35-2)24-26(33)32-27(37-24)28-25(29-32)22-7-4-16-36-22/h3-11,16-17,23,33H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLOAVSAPRQCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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